
Ethyl 2-hydroxy-5-octadecylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-octadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxyl group, and a long octadecyl chain attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.
Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-5-octadecylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzoate: Lacks the long octadecyl chain, resulting in different physical and chemical properties.
Ethyl 2-hydroxy-5-dodecylbenzoate: Contains a shorter dodecyl chain, which may affect its solubility and biological activity.
Ethyl 2-hydroxy-5-hexadecylbenzoate: Has a hexadecyl chain, providing a balance between the properties of the octadecyl and dodecyl analogs.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which confer distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
143857-36-7 |
|---|---|
Formule moléculaire |
C27H46O3 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-octadecylbenzoate |
InChI |
InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3 |
Clé InChI |
LGZKUSLHVFTLEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)



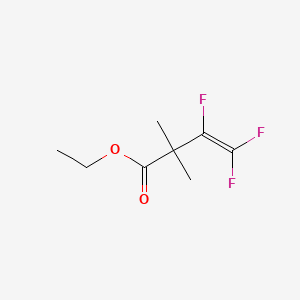
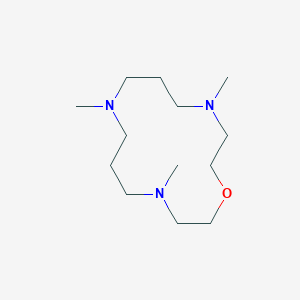
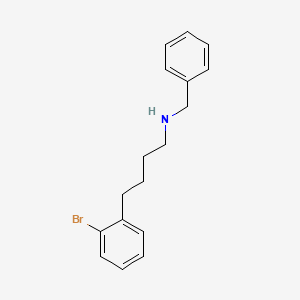
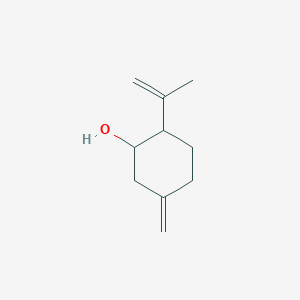
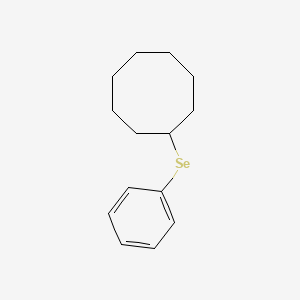
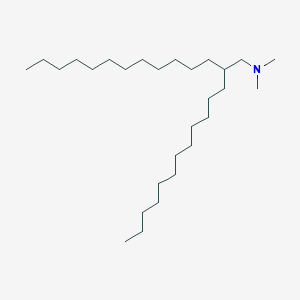
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
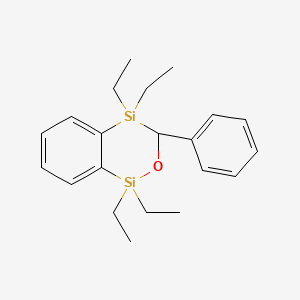
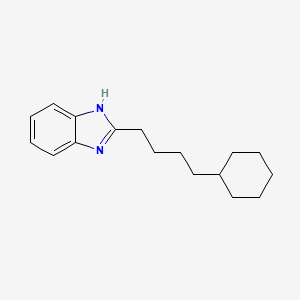
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
